N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions involving amino-substituted benzimidazole-pyrimidine hybrids and pyrazolo[1,5-a]pyrimidine derivatives. These syntheses involve complex reactions that yield compounds with potential biological and material applications. For instance, the reaction of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with acetylacetone or 2-(4-methoxybenzylidene)malononitrile leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives with established structures based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014). Similarly, concise and efficient syntheses of amino-substituted (1H-benzod)imidazol-1-yl)pyrimidine hybrids starting from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine have been developed (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).
Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives and related compounds is a significant area of research. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, showcasing their potential as therapeutic agents. For example, certain synthesized pyrazolo[1,5-a]pyrimidine derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their potential use in cancer treatment (Hassan, Hafez, & Osman, 2015).
Properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-13-4-6-14(7-5-13)11-23-21-26-19(16-12-24-28(2)20(16)27-21)25-15-8-9-18(29-3)17(22)10-15/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMDWSTNXNBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.